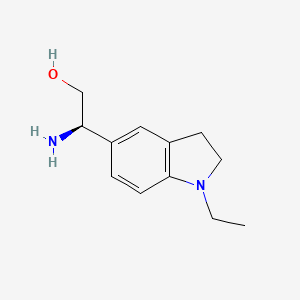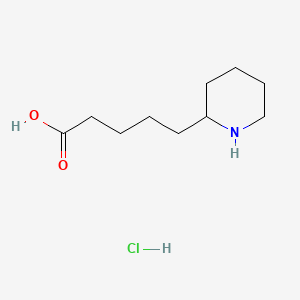
4-(Diethylamino)-2-hydroxybenzenecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylamino)-2-hydroxybenzothioamide is an organic compound that features a benzene ring substituted with a diethylamino group, a hydroxyl group, and a thioamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-hydroxybenzothioamide typically involves the reaction of 4-(Diethylamino)-2-hydroxybenzaldehyde with thioamide derivatives. One common method is the Knoevenagel condensation reaction, where 4-(Diethylamino)-2-hydroxybenzaldehyde reacts with thioamide in the presence of a base such as potassium carbonate in a solvent like ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-(Diethylamino)-2-hydroxybenzothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
4-(Diethylamino)-2-hydroxybenzothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The thioamide group can be reduced to form corresponding amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(Diethylamino)-2-hydroxybenzaldehyde or 4-(Diethylamino)-2-hydroxybenzoketone.
Reduction: Formation of 4-(Diethylamino)-2-hydroxybenzylamine.
Substitution: Formation of various substituted benzothioamide derivatives depending on the nucleophile used.
科学研究应用
4-(Diethylamino)-2-hydroxybenzothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes for imaging and diagnostic purposes
作用机制
The mechanism of action of 4-(Diethylamino)-2-hydroxybenzothioamide involves its interaction with specific molecular targets. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the thioamide group can form covalent bonds with target proteins, leading to inhibition of their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
相似化合物的比较
Similar Compounds
4-(Diethylamino)-2-hydroxybenzaldehyde: Shares the diethylamino and hydroxyl groups but lacks the thioamide group.
4-(Diethylamino)-2-hydroxybenzylamine: Similar structure but with an amine group instead of a thioamide group.
4-(Diethylamino)-2-hydroxybenzoketone: Contains a ketone group instead of a thioamide group
Uniqueness
4-(Diethylamino)-2-hydroxybenzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
926201-33-4 |
|---|---|
分子式 |
C11H16N2OS |
分子量 |
224.32 g/mol |
IUPAC 名称 |
4-(diethylamino)-2-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C11H16N2OS/c1-3-13(4-2)8-5-6-9(11(12)15)10(14)7-8/h5-7,14H,3-4H2,1-2H3,(H2,12,15) |
InChI 键 |
YGYAOOSLKZOCHC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=S)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)



![tert-butylN-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B15319105.png)







